5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of chloro, methyl, and methylsulfanyl groups attached to a pyrimidine ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and thiourea, under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent, such as methylthiolate.
Chlorination: The chloro groups are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with 3-chloro-2-methylaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro groups can be reduced to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide: Similar structure but with methoxy groups instead of methylsulfanyl and carboxamide groups.
Uniqueness
5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is unique due to its combination of chloro, methyl, and methylsulfanyl groups attached to a pyrimidine ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-7-8(14)4-3-5-10(7)17-12(19)11-9(15)6-16-13(18-11)20-2/h3-6H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHRIBPRRUVYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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